alpha-Conotoxin sia

Description

Discovery and Isolation from Conus striatus

Alpha-conotoxin SIA (α-CTX SIA) is a neurotoxic peptide isolated from the venom of the striated cone snail, Conus striatus. nih.govmdpi.com This species, a fish-hunting marine gastropod, utilizes a complex venom cocktail to rapidly paralyze its prey. The discovery of SIA was part of broader research efforts to identify and characterize the individual bioactive components within the venom of various Conus species. mdpi.com

The isolation process for α-conotoxins like SIA typically involves the extraction of crude venom from the snail's venom duct. This extract then undergoes several stages of purification, most notably using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates the complex mixture of peptides based on their physicochemical properties, allowing for the isolation of individual toxins in a pure form for subsequent characterization. Along with SIA, other α-conotoxins, including SI and SII, have also been successfully isolated from Conus striatus venom. nih.govmdpi.com

Classification within Alpha-Conotoxin Subfamilies

Alpha-conotoxins are a large family of small, disulfide-rich peptides, generally 12 to 19 amino acids in length, that act as competitive antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govwikipedia.orgnih.gov They are structurally defined by a characteristic cysteine framework of Cys-Cys-(loop 1)-Cys-(loop 2)-Cys (where C represents a cysteine residue), with disulfide bonds typically forming between the first and third Cys residues and the second and fourth Cys residues. nih.govmdpi.com

Alpha-conotoxins are further sub-classified based on the number of amino acid residues in the two inter-cysteine loops. nih.govmdpi.com this compound is a member of the α3/5-conotoxin subfamily. nih.govmdpi.comresearchgate.net This designation signifies that it possesses three amino acid residues in the first loop (between the second and third cysteine) and five amino acid residues in the second loop (between the third and fourth cysteine). nih.govmdpi.com

This structural classification is functionally significant, as the loop sizes play a crucial role in determining the toxin's selectivity for different nAChR subtypes. mdpi.com The α3/5 subfamily of conotoxins, which includes SIA, predominantly targets muscle-type nAChRs found at the neuromuscular junction, rather than the neuronal subtypes targeted by other subfamilies (such as the α4/7 or α4/3 subfamilies). nih.govnih.gov

This compound shares key structural and functional characteristics with other well-studied α3/5-conotoxins, particularly α-conotoxins GI, MI, and its close relative from the same species, SI. While all are potent blockers of muscle nAChRs, subtle differences in their amino acid sequences lead to variations in their precise binding affinities and specificities. nih.govepa.gov

Alpha-Conotoxin GI: Isolated from Conus geographus, α-CTX GI is one of the most extensively characterized α3/5-conotoxins. nih.govuniprot.org

Alpha-Conotoxin MI: Isolated from Conus magus, α-CTX MI is another classic α3/5-conotoxin that potently inhibits neuromuscular transmission. nih.govuniprot.org

Alpha-Conotoxin SI: Also isolated from Conus striatus, α-CTX SI is structurally similar to SIA but exhibits different binding properties. epa.govuniprot.org For instance, α-CTX SI has been noted to bind more weakly to the Torpedo nAChR compared to GI and MI. epa.gov

A key finding from comparative binding studies is that α-conotoxins SIA, GI, and MI show a strong preferential affinity for the α/δ subunit interface of mouse muscle nAChRs. nih.gov This is in contrast to their binding with the Torpedo nAChR, where they display a higher affinity for the α/γ interface. nih.gov This highlights how minor sequence variations among these toxins influence their interaction with nAChRs from different species.

| Conotoxin | Source Species | Amino Acid Sequence | Subfamily | Primary Target Interface (Mouse Muscle nAChR) |

|---|---|---|---|---|

| α-Conotoxin SIA | Conus striatus | YCCHPACGKNFDC# | α3/5 | α/δ |

| α-Conotoxin GI | Conus geographus | ECCNPACGRHYSC | α3/5 | α/δ |

| α-Conotoxin MI | Conus magus | GRCCHPACGKNYSC | α3/5 | α/δ |

| α-Conotoxin SI | Conus striatus | ICCNPACGPKYSC* | α3/5 | α/δ |

Structure

2D Structure

Properties

CAS No. |

135190-31-7 |

|---|---|

Molecular Formula |

C60H82N18O17S4 |

Molecular Weight |

1455.7 g/mol |

IUPAC Name |

2-[(1R,7S,10S,13S,16S,19R,24R,27S,33S,36S,43R)-7-(4-aminobutyl)-43-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-10-(2-amino-2-oxoethyl)-13-benzyl-19-carbamoyl-27-(1H-imidazol-5-ylmethyl)-36-methyl-2,5,8,11,14,17,25,28,34,37,44-undecaoxo-21,22,40,41-tetrathia-3,6,9,12,15,18,26,29,35,38,45-undecazatricyclo[22.14.7.029,33]pentatetracontan-16-yl]acetic acid |

InChI |

InChI=1S/C60H82N18O17S4/c1-30-50(85)75-42-26-97-99-27-43(76-51(86)35(62)18-32-12-14-34(79)15-13-32)58(93)77-44(57(92)73-40(20-33-23-65-29-67-33)60(95)78-17-7-11-45(78)59(94)68-30)28-98-96-25-41(49(64)84)74-56(91)39(22-48(82)83)72-54(89)37(19-31-8-3-2-4-9-31)70-55(90)38(21-46(63)80)71-53(88)36(10-5-6-16-61)69-47(81)24-66-52(42)87/h2-4,8-9,12-15,23,29-30,35-45,79H,5-7,10-11,16-22,24-28,61-62H2,1H3,(H2,63,80)(H2,64,84)(H,65,67)(H,66,87)(H,68,94)(H,69,81)(H,70,90)(H,71,88)(H,72,89)(H,73,92)(H,74,91)(H,75,85)(H,76,86)(H,77,93)(H,82,83)/t30-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |

InChI Key |

AABGBLUUWZOOHU-NHONWNSMSA-N |

SMILES |

CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCCN)CC(=O)N)CC3=CC=CC=C3)CC(=O)O)C(=O)N)C(=O)NC(C(=O)N4CCCC4C(=O)N1)CC5=CN=CN5)NC(=O)C(CC6=CC=C(C=C6)O)N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC2=O)CCCCN)CC(=O)N)CC3=CC=CC=C3)CC(=O)O)C(=O)N)C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N1)CC5=CN=CN5)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |

Canonical SMILES |

CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCCN)CC(=O)N)CC3=CC=CC=C3)CC(=O)O)C(=O)N)C(=O)NC(C(=O)N4CCCC4C(=O)N1)CC5=CN=CN5)NC(=O)C(CC6=CC=C(C=C6)O)N |

sequence |

YCCHPACGKNFDC |

Origin of Product |

United States |

Biochemical Profile of Alpha Conotoxin Sia

Amino Acid Sequence and Disulfide Connectivity

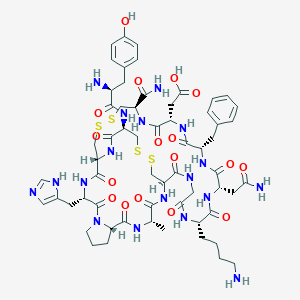

Alpha-Conotoxin SIA is a 13-amino acid peptide with the following primary sequence: Tyr-Cys-Cys-His-Pro-Ala-Cys-Gly-Lys-Asn-Phe-Asp-Cys. The cysteine residues are crucial for its structure, forming two disulfide bonds that create a rigid, globular conformation. The disulfide connectivity is between the first and third cysteine residues (Cys2-Cys7) and the second and fourth cysteine residues (Cys3-Cys13). This CysI-CysIII, CysII-CysIV pattern is characteristic of the globular isomer of α-conotoxins and is essential for its biological activity.

| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |

|---|---|---|

| 1 | Tyrosine | Y |

| 2 | Cysteine | C |

| 3 | Cysteine | C |

| 4 | Histidine | H |

| 5 | Proline | P |

| 6 | Alanine (B10760859) | A |

| 7 | Cysteine | C |

| 8 | Glycine | G |

| 9 | Lysine (B10760008) | K |

| 10 | Asparagine | N |

| 11 | Phenylalanine | F |

| 12 | Aspartic Acid | D |

| 13 | Cysteine | C |

Molecular Recognition and Receptor Pharmacology of Alpha Conotoxin Sia

Targeting Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Alpha-conotoxins primarily exert their pharmacological effects by interacting with nAChRs, which are ligand-gated ion channels crucial for neurotransmission in both the neuromuscular junction and the central nervous system nih.govnih.gov.

Alpha-conotoxins function as competitive antagonists at the acetylcholine binding site of nAChRs nih.govnih.govuniprot.org. This competitive antagonism means they bind to the same site as the endogenous neurotransmitter acetylcholine, thereby preventing its binding and subsequent receptor activation. The classification of alpha-conotoxins often depends on the number of amino acids between their conserved cysteine residues (e.g., α3/5, α4/7), with the α3/5-conotoxins, including alpha-conotoxin SIA, being particularly selective for muscle-type nAChRs nih.govnih.govuniprot.orgnih.gov.

This compound, similar to other well-characterized alpha-conotoxins like GI and MI, demonstrates a competitive inhibition profile against nAChRs. Studies have shown that this compound inhibits the binding of radiolabeled alpha-bungarotoxin, a known nAChR antagonist, to nicotinic acetylcholine receptors expressed on BC3H1 cells charchem.org. This inhibition occurs with distinct affinities for the two acetylcholine binding sites present on the receptor, indicating a high degree of site selectivity charchem.org.

Subtype Selectivity and Affinity Profiling

The remarkable subtype selectivity of alpha-conotoxins, including SIA, makes them indispensable tools for the pharmacological characterization of native nAChR isoforms. This compound belongs to the "classical" muscle nAChR blocking α3/5-conotoxin subfamily nih.gov.

This compound is a potent antagonist of muscle-type nAChRs invivochem.cn. Muscle nAChRs, such as those found in mouse muscle (e.g., in BC3H1 cells) and Torpedo californica electric organ, possess two functionally active and pharmacologically distinct acetylcholine-binding sites. These sites are located at the α/γ and α/δ subunit interfaces charchem.org.

For mouse muscle-derived BC3H1 receptors, this compound, along with alpha-conotoxin GI and MI, exhibits a pronounced preference for the α/δ subunit interface. The affinity for the α/δ interface is reported to be greater than 10,000-fold higher compared to the α/γ interface nih.govcharchem.org. This significant difference in affinity allows these conotoxins to selectively target and distinguish between the two agonist binding sites on the muscle nAChR.

Table 1: Relative Affinity of Alpha-Conotoxins for Mouse Muscle nAChR Subunit Interfaces (BC3H1 cells)

| Alpha-Conotoxin | Preferred Interface | Affinity Difference (α/δ vs. α/γ) | Reference |

| SIA | α/δ | >10,000-fold higher | nih.govcharchem.org |

| GI | α/δ | >10,000-fold higher | nih.govcharchem.org |

| MI | α/δ | >10,000-fold higher | nih.govcharchem.org |

In stark contrast to their selectivity on mouse muscle nAChRs, this compound, GI, and MI display a reversed preference for the Torpedo californica nAChR. On Torpedo receptors, these peptides show much higher affinity for the α/γ interface compared to the α/δ interface nih.govcharchem.org. This species-dependent reversal in relative affinities highlights complex interactions between the conotoxins and the receptor subunits, influenced by subtle sequence variations in the gamma and delta subunits across different species charchem.org. Furthermore, studies indicate that a positively charged residue, such as Arginine (Arg) or Lysine (B10760008) (Lys), at the C-terminus of α-conotoxins GI, SI, and SIA, plays a role in enhancing their affinity for both binding sites on the Torpedo nAChR nih.gov.

Table 2: Relative Affinity of Alpha-Conotoxins for Torpedo nAChR Subunit Interfaces

| Alpha-Conotoxin | Preferred Interface | Reference |

| SIA | α/γ | nih.govcharchem.org |

| GI | α/γ | nih.govcharchem.org |

| MI | α/γ | nih.govcharchem.org |

Neuronal nAChR Considerations (Comparative Context)

While alpha-conotoxins are broadly recognized for their diverse targeting of nAChR subtypes, including both muscle and neuronal forms, this compound's primary pharmacological profile is centered on muscle-type nAChRs mims.com. In a comparative context, other alpha-conotoxins exhibit distinct specificities for neuronal nAChRs. For instance, alpha-conotoxin ImI selectively targets human α7 and α3β2 nAChRs, while alpha-conotoxin MII is a potent and selective antagonist for α3β2 subunit-containing neuronal nAChRs and also acts potently at α6-containing nAChRs mims.combio-techne.com.

In contrast to some neuronal nAChR-targeting conotoxins, this compound has been specifically tested for its interaction with other neuronal receptors, such as the γ-aminobutyric acid (GABA) receptors. At concentrations up to 100 µM, this compound did not show inhibition of α1β3γ2 GABAAR, highlighting its specificity for nAChRs and differentiating it from compounds like alpha-conotoxin ImI, which can inhibit GABAAR at similar concentrations guidetopharmacology.org. This comparative specificity underscores SIA's more focused action on the nicotinic cholinergic system, predominantly at the neuromuscular junction.

Quantitative Receptor Binding Studies

Quantitative receptor binding studies are crucial for elucidating the precise interactions between toxins and their target receptors, providing insights into binding affinity and site characteristics latoxan.com. Such studies have been instrumental in understanding the molecular recognition properties of this compound.

Dissociation Constants Determination

The affinity of this compound for nAChRs has been quantitatively assessed through competitive binding assays. When inhibiting the binding of 125I-alpha-bungarotoxin to nAChRs on BC3H1 cells, this compound exhibits two distinct equilibrium dissociation constants (Kd values), indicating binding to two different sites with significantly varied affinities alfa-chemistry.com. These affinities can differ by more than 10,000-fold alfa-chemistry.com.

The following table summarizes representative dissociation constant data for alpha-conotoxins on muscle-type nAChRs:

| Alpha-Conotoxin | Receptor Source (Cell Type) | Binding Site | Affinity (Relative) | Kd Difference (Fold) | Citation |

| SIA | BC3H1 cells | Site 1 | High | >10,000 | alfa-chemistry.com |

| SIA | BC3H1 cells | Site 2 | Low | >10,000 | alfa-chemistry.com |

| MI | BC3H1 cells | Site 1 | High | >10,000 | alfa-chemistry.com |

| MI | BC3H1 cells | Site 2 | Low | >10,000 | alfa-chemistry.com |

| GI | BC3H1 cells | Site 1 | High | >10,000 | alfa-chemistry.com |

| GI | BC3H1 cells | Site 2 | Low | >10,000 | alfa-chemistry.com |

| SI | BC3H1 cells | Site 1 | Lower | <400 | alfa-chemistry.com |

| SI | BC3H1 cells | Site 2 | Lower | <400 | alfa-chemistry.com |

Binding Site Characterization

This compound, along with alpha-conotoxins MI and GI, demonstrates a selective inhibition of one of the two acetylcholine binding sites on muscle-type nicotinic receptors alfa-chemistry.com. Specifically, for nAChRs from BC3H1 cells, this compound exhibits a higher affinity for the acetylcholine binding site located near the α/δ subunit interface alfa-chemistry.com.

However, species-specific variations in receptor subunit sequences can significantly influence the relative affinities of alpha-conotoxins for these binding sites. For instance, when assessed using nicotinic receptors from the Torpedo electric organ, alpha-conotoxin MI (and by implication, similar α3/5-conotoxins like SIA) displayed a higher affinity for the acetylcholine binding site near the α/γ subunit interface, a reversal compared to the mammalian BC3H1 cell receptors alfa-chemistry.com. This suggests that the precise amino acid sequences of the γ and δ subunits contribute to the differential binding preferences observed across species alfa-chemistry.com. Furthermore, the presence of positively charged residues, such as Lys and Arg, in the C-terminal region of alpha-conotoxins, including SIA, has been shown to enhance their affinity for both binding sites on the Torpedo nAChR mims.combio-techne.com. These findings highlight the intricate molecular recognition mechanisms governing this compound's interaction with nAChRs.

Structure Activity Relationship Sar Investigations of Alpha Conotoxin Sia

Key Amino Acid Residues and Their Contributions to Activity

Specific amino acid residues within alpha-conotoxins play critical roles in their interaction with nAChRs, influencing both binding affinity and receptor subtype selectivity.

Influence of C-Terminal Residues on Receptor Affinity (e.g., Lysine (B10760008)/Arginine at position 12)

Research has highlighted the significant impact of C-terminal residues on the receptor affinity of alpha-conotoxins. For alpha-conotoxin SIA, a specific mutation, D12K (aspartic acid at position 12 replaced by lysine), has been shown to markedly increase its affinity for Torpedo nAChRs nih.gov. This enhanced binding is attributed to the formation of a salt bridge between Lysine-12 of the mutated SIA and Glutamic acid-57 of the Torpedo nAChRγ subunit nih.gov.

Studies have demonstrated that the introduction of positively charged residues, such as Lysine (Lys) or Arginine (Arg), in the C-terminal region of various alpha-conotoxins generally leads to an increased binding affinity to certain nAChR subtypes nih.gov. For the [D12K]SIA mutant, this effect was particularly pronounced, resulting in a 30-fold and 200-fold enhancement for the respective high- and low-affinity binding sites of the membrane-bound Torpedo californica nAChR, making it one of the most potent alpha-conotoxin blockers of this receptor tested. Furthermore, this compound exhibits a strong affinity for the α/γ binding site of the electric organ nAChR, demonstrating notable site-selectivity by showing no measurable affinity for the α/δ site.

Table 1: Influence of D12K Mutation on this compound Affinity for Torpedo nAChR

| Alpha-Conotoxin Variant | Target Receptor | Affinity Enhancement (Fold) | Key Interaction | Reference |

| This compound | Torpedo nAChR | Baseline | N/A | nih.gov |

| Alpha-Conotoxin [D12K]SIA | Torpedo nAChR | 30-fold (high-affinity site), 200-fold (low-affinity site) | Salt bridge with Glu-57 (nAChRγ subunit) | nih.gov |

Role of Inter-Cysteine Loops in Selectivity and Potency (General Alpha-Conotoxin Principle)

Alpha-conotoxins share a conserved cysteine framework typically denoted as CC-Xm-C-Xn-C, where 'm' and 'n' represent the number of amino acid residues in the first and second inter-cysteine loops, respectively. This loop architecture is fundamental to their structural integrity and pharmacological properties. The size of these loops is generally correlated with the toxin's pharmacological target selectivity.

Mutagenesis Studies and Functional Characterization

Mutagenesis studies are indispensable tools for elucidating the SAR of alpha-conotoxins by systematically altering specific amino acid residues and observing the resultant changes in activity.

Site-Directed Mutagenesis Approaches (e.g., Alanine (B10760859) Scanning)

Site-directed mutagenesis, particularly alanine scanning, has been widely employed since the early 1990s to investigate the structure-function relationships of alpha-conotoxins. This approach involves replacing individual amino acids with alanine to identify residues critical for toxin function, as alanine typically minimizes structural perturbation while removing the side chain's specific chemical properties.

For example, alanine scanning mutagenesis of alpha-conotoxin GI (a 3/5 alpha-conotoxin similar to SIA in its subfamily classification) revealed that Proline-5, Glycine-8, Arginine-9, and Tyrosine-11 were critical for its inhibitory activity on mouse α1β1δε nAChRs. Substituting these residues with alanine resulted in a significant loss of potency. Conversely, replacing Asparagine-4, Histidine-10, and Serine-12 with alanine did not substantially affect GI's activity. Similar studies on alpha-conotoxin AuIB utilized alanine scanning to identify residues crucial for its interaction with the α3β4 nAChR, where mutations like [P6A]AuIB and [F9A]AuIB abolished inhibition.

Electrophysiological Assessment of Mutant Activities

The functional characterization of alpha-conotoxin mutants is predominantly performed using electrophysiological assays uni.lu. This technique allows for the precise measurement of ion channel activity in response to toxin application and provides quantitative data on potency (e.g., IC50 values) and selectivity.

A common experimental setup involves the heterologous expression of nAChR subtypes in Xenopus oocytes uni.lu. By injecting mRNA encoding specific nAChR subunits into these oocytes, researchers can create a controlled system to study the interaction of wild-type and mutant conotoxins with defined receptor compositions. For instance, the activity of alpha-conotoxin GI and its alanine-scanning mutants on neuronal rat α9α10 nAChR subtypes was assessed through electrophysiological recordings in Xenopus laevis oocytes. Similarly, the impact of Loop 2 size modifications on alpha-conotoxin TxID's potency was evaluated using electrophysiology, demonstrating how changes in loop length affect inhibitory activity against nAChRs. These functional assessments are crucial for validating the structural insights gained from mutagenesis studies and for guiding the rational design of conotoxin analogs with improved pharmacological profiles.

Table 2: Key Amino Acid Residues and Their Impact on Alpha-Conotoxin GI Activity (Example from Alanine Scanning)

| Residue Position (GI) | Wild-type Amino Acid | Mutant Amino Acid | Effect on Mouse α1β1δε nAChR Inhibition | Reference |

| 5 | Proline (Pro) | Alanine (Ala) | Significant potency loss | |

| 8 | Glycine (Gly) | Alanine (Ala) | Significant potency loss | |

| 9 | Arginine (Arg) | Alanine (Ala) | Significant potency loss | |

| 11 | Tyrosine (Tyr) | Alanine (Ala) | Significant potency loss | |

| 4 | Asparagine (Asn) | Alanine (Ala) | No significant effect | |

| 10 | Histidine (His) | Alanine (Ala) | No significant effect | |

| 12 | Serine (Ser) | Alanine (Ala) | No significant effect |

Synthetic Methodologies and Analogue Development for Alpha Conotoxin Sia

Chemical Synthesis Strategies

The primary approach for synthesizing alpha-conotoxin SIA and similar conotoxins is Solid-Phase Peptide Synthesis (SPPS), often coupled with specific strategies for disulfide bond formation.

Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the standard and widely adopted method for the synthesis of alpha-conotoxins, including this compound and its derivatives mdpi.comnih.govpeptide.comuq.edu.au. This methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, facilitating purification and automation peptide.com.

In Fmoc chemistry, the alpha-amino group of each incoming amino acid is protected with an Fmoc group, which is base-labile and removed in each coupling cycle using a reagent like piperidine (B6355638) peptide.compeptide.com. Side chains of reactive amino acids, particularly cysteine residues, require orthogonal protecting groups to prevent undesired reactions during peptide assembly mdpi.compeptide.com. Common cysteine protecting groups include S-trityl (S-Trt) and S-acetamidomethyl (S-Acm), which can be selectively removed under different conditions to direct disulfide bond formation mdpi.compeptide.comuq.edu.aumdpi.com. This controlled protection strategy is fundamental for the subsequent oxidative folding steps.

Alpha-conotoxins typically contain four cysteine residues that form two disulfide bonds, which are critical for their three-dimensional structure and biological activity mdpi.comnih.gov. The correct formation of these disulfide bonds is a major challenge in their synthesis due to the possibility of forming multiple disulfide bond isomers mdpi.comspringernature.comnih.govresearchgate.net.

To achieve the native disulfide bond connectivity, often referred to as the "globular" isomer (CysI-CysIII and CysII-CysIV), a two-step oxidative folding protocol is commonly employed mdpi.comuq.edu.aumdpi.commdpi.com. This strategy leverages orthogonally protected cysteine residues. For instance, CysI and CysIII might be protected with S-trityl, while CysII and CysIV are protected with S-acetamidomethyl mdpi.comuq.edu.aumdpi.commdpi.com.

The general procedure involves:

Selective removal of the first pair of protecting groups: For example, S-trityl groups are removed under acidic conditions.

Formation of the first disulfide bond: This is often achieved by incubating the peptide in a mild oxidizing agent, such as potassium ferricyanide, at a controlled pH mdpi.commdpi.com.

Selective removal of the second pair of protecting groups: For instance, S-acetamidomethyl groups can be removed using reagents like iodine mdpi.comuq.edu.au.

Formation of the second disulfide bond: The peptide is then subjected to conditions that promote the formation of the second disulfide bond, often through iodine oxidation or air oxidation mdpi.comuq.edu.aumdpi.com.

This sequential oxidation strategy ensures that the disulfide bonds form in a predetermined and desired manner, maximizing the yield of the native, pharmacologically active isomer springernature.com. The use of specific reagents and controlled conditions is paramount for regioselective disulfide bond formation chemrxiv.orgrsc.org.

A significant challenge in the synthesis of alpha-conotoxins is controlling the formation of disulfide bond isomers. For a peptide with two disulfide bonds, there are three possible connectivity patterns: globular (native), ribbon, and bead mdpi.comspringernature.comresearchgate.net. These isomers can have vastly different pharmacological profiles, with the native globular isomer typically exhibiting the desired activity mdpi.comresearchgate.net.

Table 1: Disulfide Bond Isomers of Alpha-Conotoxins

| Isomer Type | Disulfide Connectivity | Activity Profile (General) |

| Globular | CysI-CysIII, CysII-CysIV | Native, pharmacologically active mdpi.comresearchgate.net |

| Ribbon | CysI-CysIV, CysII-CysIII | Often reduced or different activity mdpi.comresearchgate.net |

| Bead | CysI-CysII, CysIII-CysIV | Often inactive or significantly altered activity researchgate.net |

Inefficient folding methods, particularly non-selective or "random" oxidation strategies (e.g., simple air oxidation), can lead to a mixture of these isomers, resulting in a poor recovery of the desired native form springernature.comnih.govnih.gov. The ratio of isomers obtained can also be influenced by factors such as the length of peptide spacers in cyclic analogs nih.gov. Therefore, the development and optimization of selective oxidative folding protocols are critical for the efficient production of alpha-conotoxins for research and potential therapeutic applications springernature.comresearchgate.net.

Oxidative Folding Protocols for Disulfide Bond Formation

Design and Synthesis of this compound Analogs

The design and synthesis of this compound analogs are driven by the need to understand the molecular basis of their activity, enhance their potency and selectivity, or improve their stability for therapeutic development nih.govnih.govmdpi.com.

Common strategies and findings include:

Alanine (B10760859) Scanning Mutagenesis: Replacing specific amino acids with alanine to identify crucial residues for activity mdpi.com. For instance, alanine scanning mutagenesis of alpha-conotoxin GI revealed residues critical for activity at the muscle acetylcholine (B1216132) receptor mdpi.com.

Introduction of Charged Residues: Substituting residues with charged amino acids (e.g., histidine, arginine, lysine (B10760008), aspartic acid) can significantly impact the affinity and selectivity of the analogs by enabling strong ionic interactions with the target receptors nih.govmdpi.com.

Loop Modifications: Altering the number of amino acids within the cysteine loops (loop1 and loop2) can affect potency and selectivity nih.govmdpi.com. For example, modifications in loop2 of alpha-conotoxin GI and MI have shown to impact their inhibitory activity towards muscular nAChRs mdpi.com. Single amino acid substitutions in loop1 of alpha-conotoxin RegIIA have been shown to switch its selectivity towards the alpha7 nicotinic acetylcholine receptor mdpi.com.

Incorporation of Post-Translational Modifications (PTMs): Synthetic incorporation of PTMs, such as proline hydroxylation or tryptophan bromination, can influence the stability and bioactivity of the analogs vliz.be. Tyrosine sulfation is another important PTM that has been shown to modulate protein-protein interactions and can be incorporated synthetically nih.govrsc.org.

Disulfide Bond Bioisosterism and Cyclization: Strategies to enhance stability include the substitution of disulfide bonds with diselenide bonds or N-to-C cyclization via an oligopeptide spacer springernature.comnih.gov. Lactam bridges have also been explored as disulfide bond surrogates to introduce conformational constraints and improve stability, although their impact on activity can vary depending on the specific loop replaced acs.org.

These modifications allow for the fine-tuning of alpha-conotoxin properties, leading to the development of analogs with enhanced potency, improved selectivity for specific nAChR subtypes, or increased biochemical stability, which are crucial for their potential as molecular probes or therapeutic leads nih.govmdpi.comnih.govmdpi.comvliz.be.

Incorporation of Post-Translational Modifications (e.g., Proline Hydroxylation, Tryptophan Bromination)

Post-translational modifications (PTMs) are critical for expanding the functional diversity and enhancing the biochemical properties of conotoxins, including alpha-conotoxins. These modifications, which occur after protein synthesis, can influence peptide folding, stability, and receptor binding affinity.

Tryptophan Bromination: Bromination of tryptophan residues, resulting in bromotryptophan, is another notable PTM observed in conotoxins. Similar to proline hydroxylation, synthetic incorporation of tryptophan bromination into α-conotoxin analogs, such as those derived from α-conotoxin OI, has been explored to improve their pharmacological profiles. The ability to synthetically introduce these PTMs, often through solid-phase peptide synthesis (SPPS), is crucial for structure-activity relationship studies and the development of novel conotoxin-based therapeutics.

Modifications for Enhanced Biochemical Properties (e.g., Diselenide Bonds, Cyclization)

Beyond native PTMs, synthetic modifications are employed to improve the biochemical properties of alpha-conotoxins, addressing limitations such as stability and folding efficiency.

Diselenide Bonds: The substitution of native disulfide bonds with diselenide bonds (selenocysteine residues) represents a powerful strategy for enhancing the stability and facilitating the synthesis of alpha-conotoxin analogs. Diselenide bridges are known to form more rapidly than disulfide bridges, which can lead to more efficient and regioselective folding of the peptide into its native globular isomer, thereby increasing the yield of the pharmacologically active form. This approach was first applied to α-conotoxin ImI in 2006, where diselenide mimetics were shown to maintain or even improve the blocking activity of the analogues on nAChRs. The enhanced hydrophobicity associated with selenium is believed to contribute to these observed improvements in activity.

Cyclization: Cyclization of the peptide backbone is another effective methodology to introduce conformational constraints and significantly improve the biochemical stability of linear peptides, including alpha-conotoxins, against proteolytic degradation. N-to-C cyclization, often achieved by linking the N- and C-termini via an oligopeptide spacer, has been successfully applied to alpha-conotoxins. For example, cyclization of α-conotoxin TxID using a six-amino-acid linker (GGAAGG) resulted in enhanced serum stability. This modification can also influence the formation of disulfide bond isomers, with cyclic globular analogs exhibiting superior stability compared to their linear or non-native cyclic counterparts. Furthermore, bicyclization, which involves forming multiple internal lactam bridges, can be used to introduce additional conformational rigidity. Studies on lactam analogues of α-conotoxin SI have demonstrated that replacing cysteine pairs with a side-chain lactam bridged glutamic acid/lysine pair can significantly impact receptor affinity, highlighting the potential of such modifications for fine-tuning pharmacological properties.

Computational Biophysics and Molecular Modeling of Alpha Conotoxin Sia Interactions

Homology Modeling of Alpha-Conotoxin SIA-nAChR Complexes

Homology modeling is a widely employed computational method for predicting the three-dimensional structures of alpha-conotoxin-nAChR complexes. This approach is particularly valuable given the scarcity of high-resolution experimental structures for many such complexes. asau.ruuni.luresearchgate.net

Acetylcholine-binding proteins (AChBPs) serve as crucial templates in homology modeling studies. These soluble proteins are structural and pharmacological homologs of the extracellular ligand-binding domains (LBDs) of nAChRs. uni.lulatoxan.comebi.ac.uk The high sequence similarity between AChBPs and the LBDs of nAChRs, such as those found in the α3β2 and α7 subtypes, allows for the generation of reliable homology models. uni.lu

Co-crystal structures of various alpha-conotoxins, including ImI and PnIA[A10L, D14K], bound to AChBPs (e.g., Aplysia californica AChBP (Ac-AChBP) or Lymnaea stagnalis AChBP (Ls-AChBP)), provide detailed information on amino acid interactions and binding patterns. uni.luresearchgate.netuni.lulatoxan.comebi.ac.uk These experimental structures reveal that alpha-conotoxins typically bind deep within the ligand-binding site, engaging with residues on both faces of adjacent receptor subunits. ebi.ac.uk Furthermore, toxin binding can induce conformational changes, such as the opening of the C-loop of AChBP. ebi.ac.uk Programs like MODELLER are commonly used for constructing these homology models, often in conjunction with templates such as the Torpedo marmorata nAChR (PDB ID: 2BG9) for specific nAChR subunits. nih.govuni.lu

nAChRs are pentameric ligand-gated ion channels, with their ligand-binding domains situated at the interfaces between adjacent subunits. uni.lu Different nAChR subtypes exhibit distinct subunit arrangements, for example, the (α3)2(β2)3 nAChR, which comprises α3(+)β2(-), β2(+)α3(-), and β2(+)β2(-) interfaces. uni.lu Alpha-conotoxins are known to target multiple such interfaces, making the modeling of these specific subunit interactions critical for understanding their selectivity and potency. uni.lu

Computational modeling allows for a detailed examination of how alpha-conotoxins interact with these diverse interfaces. For instance, studies have modeled the interactions of alpha-conotoxin LsIA with the α3β2 subtype to elucidate how modifications, such as C-terminal carboxylation, influence contacts at the α3(+)β2(-) and β2(+)α3(-) interfaces. uni.lu For this compound, studies have indicated that a positively charged residue at its C-terminus can enhance affinity for both binding sites on the Torpedo nAChR, and the D12K mutation in this compound has been shown to increase affinity for Torpedo nAChRs. uniprot.orglatoxan.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior of biomolecular systems. In the context of alpha-conotoxin-nAChR complexes, MD simulations are employed to refine comparative models and generate trajectories that capture the time-dependent positions, velocities, and energies of atoms within the system. uni.lu This dynamic perspective is crucial for understanding binding conformations, stability, and detailed residue-level interactions. uni.lu

A key application of MD simulations is the elucidation of specific residue-level interactions that govern the binding and selectivity of alpha-conotoxins. These interactions can include hydrogen bonds, salt bridges, and hydrophobic contacts between the conotoxin and the receptor. nih.govuni.luebi.ac.uk For instance, computational studies have identified the electrostatic interaction between alpha-conotoxin ImI's R11 and residues R148 and H146 on the LBD of Ls-AChBP. uni.lu Similarly, molecular modeling and MD simulations have elucidated the crucial hydrophobic interactions between Tyr11 of alpha-conotoxin GI and specific residues (Leu93, Tyr95, Leu103) in the δ subunit of the muscle nAChR. nih.gov These detailed analyses highlight the importance of specific amino acid residues in determining the subtype selectivity of alpha-conotoxins, with some studies suggesting that residues within loop 2 play a significant role in this selectivity. uni.lu

Binding Energy Calculations and Mutational Energy Predictions

Computational methods are extensively utilized to predict binding energies and the energetic impact of mutations, which are fundamental for rational drug design and the development of more selective alpha-conotoxin analogs. asau.ruuni.lu

Free-energy perturbation (FEP) is a sophisticated method capable of accurately predicting the relative potency and selectivity of alpha-conotoxin mutants. uni.lu Studies have demonstrated that FEP outperforms other methods, such as molecular mechanics—generalized born/surface area (MM-GB/SA), in predicting binding affinities. uni.lu For example, FEP has been used to predict that a significant percentage of mutations to alpha-conotoxin LvIA could lead to substantial increases in selectivity for specific nAChR subtypes. uni.lu

Rational Design of this compound Analogs

The rational design of this compound analogs represents a sophisticated approach to developing novel pharmacological tools and potential therapeutic agents with enhanced selectivity and affinity for specific nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. This process heavily relies on a detailed understanding of the toxin's structure-activity relationships and leverages advanced computational biophysics and molecular modeling techniques to predict and optimize binding interactions.

Alpha-conotoxins are small peptides, typically comprising 12 to 20 amino acids, characterized by a conserved cysteine framework forming two disulfide bonds (C1-C3 and C2-C4) mdpi.com. These disulfide bridges establish a rigid scaffold, while the intervening loops (Loop 1 and Loop 2) are crucial determinants of their pharmacological activity and receptor selectivity mdpi.com. Specifically, Loop 1 primarily influences the selectivity of nAChR types, whereas Loop 2 plays a key role in inhibitory activity and subtype selectivity mdpi.com. This compound belongs to the 3/5 subfamily, indicating three amino acid residues in Loop 1 and five in Loop 2, and is known for its selective blockade of Torpedo nAChR mdpi.commdpi.com.

Key Residues and Modification Strategies

Rational design efforts often focus on modifying specific amino acid residues within the alpha-conotoxin structure to alter or improve their binding profiles. Computational methods are instrumental in identifying these critical residues and predicting the impact of substitutions or modifications.

One notable example involves the this compound (D12K) mutation. Experimental studies have demonstrated that the substitution of aspartic acid (D) at position 12 with lysine (B10760008) (K) in this compound significantly increases its affinity for Torpedo nAChRs mdpi.comnih.gov. This modification resulted in a 30-fold and 200-fold enhancement in affinity for the high- and low-affinity sites, respectively, making [D12K]SIA one of the most potent alpha-conotoxin blockers of the Torpedo nAChR among those tested nih.gov.

Table 1: Impact of D12K Mutation on this compound Affinity for Torpedo nAChR

| Analog | Target Receptor | Affinity Change (vs. Wild-Type SIA) | Mechanism | Source |

| This compound (D12K) | Torpedo nAChR | 30-fold (high-affinity site) | Lys-12 forms salt bridge with Glu-57 of γ-subunit mdpi.comnih.gov | mdpi.comnih.gov |

| 200-fold (low-affinity site) |

Computational modeling played a crucial role in rationalizing this enhanced affinity nih.gov. It revealed that the introduced Lys-12 in [D12K]SIA forms a salt bridge with Glu-57 of the Torpedo nAChR gamma subunit, thereby stabilizing the interaction and increasing binding affinity mdpi.comnih.gov. This highlights how computational insights can explain observed experimental outcomes and guide further design.

Beyond specific mutations like D12K in SIA, broader strategies for rational design of alpha-conotoxin analogs include:

Incorporation of Positive Charges : Introducing positively charged residues, such as lysine (Lys) or arginine (Arg), particularly in the C-terminal region of alpha-conotoxins, has been shown to increase binding affinity to certain nAChR subtypes mdpi.comnih.gov.

Loop Modifications : Altering the length or amino acid composition of Loop 2 can significantly impact the inhibitory activity and selectivity of alpha-conotoxins. For instance, extending Loop 2 of GI and MI up to six amino acids, especially with the addition of basic amino acids like Arg or Lys, can elevate their potency mdpi.com.

Proline Substitutions : Modifications to the conserved Pro6 residue have been explored. For example, the introduction of a 5-(R)-phenyl substituent at Pro6 in alpha-conotoxin ImI resulted in an analog with significantly higher binding affinity and antagonistic activity at the alpha7 nAChR nih.gov. This demonstrates the potential to fine-tune interactions within the hydrophobic binding pocket of the receptor nih.govuq.edu.au.

Post-Translational Modifications (PTMs) : Synthetic incorporation of PTMs, such as proline hydroxylation, N-terminal truncation, and tryptophan bromination, has been investigated in other alpha-conotoxin analogs (e.g., alpha-conotoxin OI) to modulate their lethality and specificity towards mammalian muscle nAChRs vliz.be.

Role of Computational Biophysics and Molecular Modeling

Computational biophysics and molecular modeling are indispensable tools in the rational design pipeline for alpha-conotoxin analogs. In the absence of high-resolution experimental structures for many nAChR subtypes, homology modeling is frequently employed to construct reliable models of the receptor's binding domain, often utilizing acetylcholine-binding proteins (AChBPs) as templates due to their structural homology nih.govresearchgate.net.

Once receptor models are established, molecular docking programs (e.g., Schrödinger Glide, AutoDock) are used to predict the binding modes and orientations of alpha-conotoxins and their analogs within the nAChR binding pocket uq.edu.aunih.govresearchgate.net. These docking studies provide initial insights into potential interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, which are critical for binding affinity and selectivity uq.edu.au.

Molecular dynamics (MD) simulations further refine these insights by providing a dynamic view of the ligand-receptor complex plos.org. MD simulations allow researchers to investigate the stability of predicted binding poses, conformational changes in both the toxin and the receptor upon binding, and the role of solvent molecules in the interaction plos.org. This dynamic perspective is crucial for understanding the molecular recognition mechanisms governing alpha-conotoxin-nAChR interactions nih.gov.

Computational scanning and energy calculation methods (e.g., MM-GB/SA, MM-PB/SA, FoldX) are then applied to predict the energetic consequences of specific mutations plos.orgnih.gov. These methods can estimate changes in binding affinity upon amino acid substitutions, helping to prioritize which analogs are most likely to exhibit improved pharmacological properties before experimental synthesis and testing plos.orgnih.gov. This computational-experimental cycle significantly accelerates the discovery and optimization of novel alpha-conotoxin-based ligands with desired nAChR subtype selectivity nih.govnih.gov.

Advanced Research Applications of Alpha Conotoxin Sia As a Pharmacological Probe

Dissecting Nicotinic Acetylcholine (B1216132) Receptor Subtype Function

Alpha-conotoxins are widely utilized to differentiate between the numerous nicotinic acetylcholine receptor (nAChR) subtypes, both in the neuromuscular junction and the central nervous system nih.govnih.govresearchgate.netnih.govresearchgate.net. Alpha-conotoxin SIA is particularly noted for its selective blockade of the Torpedo nAChR nih.govmdpi.com. This selectivity is a hallmark of alpha-conotoxins, allowing researchers to isolate and study the functions of specific receptor subtypes without interference from others nih.gov.

Alpha-conotoxins are classified into subfamilies based on the number of amino acids between their cysteine residues. This compound belongs to the 3/5 subfamily, characterized by three amino acids in the first loop and five in the second, which primarily targets muscle-type nAChRs researchgate.netresearchgate.net. Research has provided detailed insights into the molecular interactions that govern this selectivity. For instance, studies involving mutations in this compound have demonstrated how specific amino acid changes can alter its binding affinity and selectivity. A notable finding is that the D12K mutation in this compound leads to a higher affinity for Torpedo nAChRs mdpi.com. This enhanced binding is attributed to the formation of a salt bridge between the Lys-12 residue of the mutated toxin and the Glu-57 residue of the nAChR gamma subunit mdpi.com. Such detailed structural-functional analyses are critical for understanding the precise mechanisms by which these toxins interact with their targets and for designing more selective pharmacological probes.

The following table summarizes the selectivity of this compound and related alpha-conotoxins for various nAChR subtypes, highlighting their utility in functional dissection:

| Alpha-Conotoxin | nAChR Subtype Targeted | Specificity/Effect | Reference |

| SIA | Torpedo nAChR | Selective blockade | nih.govmdpi.com |

| SIA (D12K mutant) | Torpedo nAChR | Increased affinity (salt bridge with Glu-57 of γ subunit) | mdpi.com |

| GI, SI, SIA | Muscle-type nAChRs | Primarily target muscle nAChRs (3/5 subfamily) | researchgate.netresearchgate.net |

| MII | α3β2, α6-containing nAChRs | Potent blockade | nih.govnih.gov |

| Vc1.1, RgIA | α9α10 nAChR | Target rat α9α10 nAChR subtypes | nih.govnih.gov |

| ImI | α7, α9, α3β2 nAChRs | Selectively blocks homomeric α7, α9 with lower affinity, and human α3β2 | nih.govresearchgate.netresearchgate.net |

Characterization of Native nAChR Isoforms

The exquisite subtype selectivity of alpha-conotoxins, including SIA, is fundamental for the characterization of native nAChR isoforms found in various physiological contexts nih.govnih.gov. By using these toxins as high-affinity ligands, researchers can identify, quantify, and functionally characterize nAChRs in their native cellular environments, such as the neuromuscular junction and different regions of the central nervous system nih.govnih.gov. This characterization is crucial for understanding the roles of specific nAChR isoforms in diverse biological processes.

For example, the ability of alpha-conotoxins to selectively inhibit certain nAChR isoforms has been instrumental in elucidating their involvement in modulating neurotransmitter release, the pathophysiology of neurodegenerative diseases like Parkinson's disease, and mechanisms of nociception (pain perception) nih.govnih.gov. While this compound is specifically known for its action on muscle-type nAChRs, particularly the Torpedo nAChR and muscular nAChR alpha-1/gamma subunits, its precise binding characteristics contribute to the broader understanding of how different nAChR isoforms function in their native settings nih.govuniprot.orgmdpi.com. The distinct binding modes and affinities of various alpha-conotoxins allow for a detailed mapping of nAChR distribution and functional roles in complex biological systems.

Tools for Understanding Cholinergic Neurotransmission

Alpha-conotoxins, including this compound, serve as indispensable tools for gaining a deeper understanding of cholinergic neurotransmission researchgate.netnih.govresearchgate.net. Cholinergic neurotransmission, mediated by acetylcholine, plays a vital role in numerous physiological activities, including muscle contraction, learning, memory, and attention researchgate.net. By selectively targeting specific nAChR subtypes, these toxins enable researchers to dissect the intricate components of this system.

Future Directions in Alpha Conotoxin Sia Research

Exploration of Novel Receptor Targets

The precise and potent activity of alpha-conotoxin SIA against specific nAChR subtypes positions it as a valuable scaffold for exploring novel receptor targets, both within the nAChR family and potentially beyond. This compound has demonstrated significant selectivity for muscle-type nAChRs, particularly exhibiting over 10,000-fold selectivity for α3/5 subtypes and blocking Torpedo nAChR nih.govencyclopedia.pubresearchgate.net.

While its primary characterized targets are nAChRs, the broader family of alpha-conotoxins exhibits diverse targeting specificities across various nAChR subtypes, including neuronal receptors such as α7, α3β2, α3β4, α6, and α9 researchgate.nettandfonline.commdpi.comnih.govrcsb.org. The inherent ability of conotoxins to discriminate between closely related ion channel subtypes makes them exceptional pharmacological agents for detailed receptor characterization physiology.org. Future research involving this compound may involve systematic modifications to its structure to alter or broaden its binding profile, thereby probing previously uncharacterized nAChR interfaces or identifying novel binding sites on known receptors. This approach could uncover new physiological roles for these receptors or reveal therapeutic avenues for neurological disorders where specific nAChR subtypes are implicated researchgate.nettandfonline.com.

Development of Next-Generation Molecular Probes

This compound, having been purified, sequenced, and synthesized, serves as a foundational template for the development of next-generation molecular probes with enhanced precision and utility nih.gov. The inherent selectivity and high affinity of alpha-conotoxins for nAChRs make them indispensable tools for dissecting the intricate functions of the nervous system mdpi.com.

A significant future direction involves extensive structure-activity relationship (SAR) studies to systematically modify the peptide's sequence and structure, aiming to fine-tune its selectivity and potency for specific nAChR subtypes mdpi.com. Advances in computational design, such as the combined use of FoldX and molecular dynamics simulations, are proving instrumental in predicting alpha-conotoxin variants with improved pharmacological properties nih.gov. This computational approach allows for the rational design of novel alpha-conotoxin mutants with tailored specificities, overcoming the limitations of traditional, more laborious methods nih.gov. For instance, computational models have been developed for various alpha-conotoxin/nAChR complexes, enabling the prediction of mutational energy effects and guiding the synthesis of variants with enhanced activity nih.gov.

The development of next-generation probes also encompasses incorporating labels (e.g., fluorescent or photoaffinity tags) onto this compound to facilitate real-time imaging of receptor dynamics, purification of receptor complexes, and identification of novel interacting proteins nih.gov. Overcoming challenges in the selective formation of disulfide bond isomers during the synthesis of large arrays of alpha-conotoxin analogs remains a critical area for improvement in high-throughput probe development mdpi.com.

Integration with Modern Venomics and Peptidomics Platforms

The discovery of conopeptides, including this compound, has traditionally relied on time-consuming activity-guided fractionation nih.gov. The future of this compound research, and conotoxin discovery at large, is increasingly integrated with modern "venomics" and "peptidomics" platforms, enabling a high-throughput and comprehensive exploration of venom biodiversity nih.goveuropa.euresearchcommons.org.

These integrated approaches combine advanced transcriptomics (analysis of venom gland mRNA), proteomics (analysis of venom proteins and peptides), and bioinformatics to rapidly identify novel conopeptide sequences and their post-translational modifications (PTMs) nih.govresearchcommons.org. This paradigm shift allows researchers to investigate the vast structural and pharmacological diversity of venom peptides more efficiently europa.eu. For example, large-scale projects like VENOMICS have successfully sourced hundreds of animal samples and analyzed their venom glands and venoms to generate extensive toxin banks, containing tens of thousands of sequences europa.eu.

The integration of these platforms facilitates:

Accelerated Discovery: Rapid identification of new alpha-conotoxin analogs or related peptides from diverse cone snail species, which may exhibit unique binding profiles or enhanced potencies nih.goveuropa.eu.

Comprehensive Characterization: Detailed understanding of the full repertoire of conopeptides within a venom, including variations and PTMs that influence their activity, which is crucial for identifying mature and active forms researchcommons.org.

Rational Design Inspiration: The vast sequence data generated from venomics can inspire the rational design of synthetic this compound variants with improved properties, by revealing natural variations and conserved motifs that contribute to specific receptor interactions europa.eu.

This integrated approach represents a powerful strategy for uncovering novel conopeptides with pharmacological activity, ultimately contributing to the development of new molecular probes and potential therapeutic agents based on the alpha-conotoxin scaffold nih.goveuropa.euresearchcommons.org.

Q & A

Basic: What structural features of alpha-Conotoxin SIA determine its selectivity for nicotinic acetylcholine receptor (nAChR) subtypes?

Methodological Answer:

To determine structural determinants of selectivity, researchers employ:

- Alanine Scanning Mutagenesis : Systematically replace residues in this compound with alanine to identify critical binding residues (e.g., Tyr12 in alpha-Conotoxin MI, which contributes to high-affinity binding via direct receptor interaction) .

- Homology Modeling : Use templates like acetylcholine-binding proteins (e.g., from Lymnaea stagnalis) to model nAChR extracellular domains and predict interaction interfaces .

- NMR Spectroscopy : Validate spatial structure and dynamics of wild-type vs. mutants to confirm direct binding contributions (e.g., Tyr12 mutation studies showing preserved structural integrity but reduced affinity) .

Basic: What experimental approaches validate this compound’s receptor subtype specificity?

Methodological Answer:

Key validation strategies include:

- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-epibatidine) to measure displacement by this compound across nAChR isoforms (e.g., α3β2 vs. α3β4) .

- Electrophysiological Recordings : Patch-clamp techniques on Xenopus oocytes expressing specific nAChR subtypes to quantify inhibition efficacy and IC values .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics between toxin and immobilized receptor fragments to assess specificity .

Advanced: How can researchers resolve contradictions in reported binding affinities of this compound across nAChR isoforms?

Methodological Answer:

Address discrepancies through:

Standardization of Experimental Conditions :

- Control pH, temperature, and ion concentrations (e.g., Ca modulates nAChR conformation) .

- Use identical receptor preparation methods (e.g., detergent solubilization vs. native membranes) .

Molecular Dynamics (MD) Simulations : Simulate toxin-receptor interactions over microsecond timescales to identify transient binding states or allosteric effects .

Cross-Validation with Orthogonal Techniques : Compare SPR data with electrophysiology results to distinguish binding affinity from functional inhibition .

Advanced: What strategies optimize the design of this compound analogues for enhanced receptor specificity?

Methodological Answer:

Design improvements involve:

- Combinatorial Mutagenesis : Generate libraries of analogues with substitutions at non-conserved positions (e.g., loop regions) and screen via high-throughput electrophysiology .

- Structural-Guided Design : Integrate X-ray crystallography (e.g., 2.8 Å resolution structures of toxin-receptor complexes) to engineer disulfide bonds or hydrophobic patches for selective interactions .

- Fluorescent Tagging : Attach probes like FITC to analogues for real-time visualization of receptor localization in neuronal tissue .

Basic: What statistical methods ensure robust analysis of this compound dose-response data?

Methodological Answer:

- Nonlinear Regression Analysis : Fit dose-response curves using the Hill equation to calculate IC and Hill coefficients (report 95% confidence intervals) .

- Two-Way ANOVA : Compare binding affinities across receptor subtypes and experimental batches to account for variability .

- Bootstrap Resampling : Validate small-sample datasets (e.g., n=3 replicates) by generating synthetic distributions for IC values .

Advanced: How can computational docking studies be reconciled with conflicting experimental data on this compound binding sites?

Methodological Answer:

- Multi-Algorithm Docking : Compare results from GRAMM (geometric docking) and GOLD (energy scoring) to identify consensus binding regions (e.g., α/δ vs. α/γ subunit interfaces) .

- Free Energy Perturbation (FEP) Calculations : Quantify binding energy contributions of specific residues (e.g., Pro6, Gly9) to refine docking models .

- Cryo-EM Validation : Use sub-3 Å resolution cryo-EM structures of toxin-bound nAChRs to resolve ambiguities in docking predictions .

Basic: What protocols ensure reproducibility in synthesizing this compound analogues?

Methodological Answer:

- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc chemistry with orthogonal protecting groups for disulfide bond formation (e.g., Trt for Cys1 and Acm for Cys3) .

- HPLC Purification : Apply C18 columns with gradient elution (0.1% TFA in acetonitrile/water) and validate purity (>95%) via MALDI-TOF .

- Oxidative Folding : Optimize redox buffers (e.g., glutathione ratios) to ensure correct disulfide connectivity .

Advanced: How should researchers address variability in functional assays measuring this compound efficacy?

Methodological Answer:

- Internal Normalization : Include a reference toxin (e.g., alpha-Bungarotoxin) in each assay plate to control for batch-to-batch receptor variability .

- Single-Channel Recording Analysis : Quantify open probability and mean open time to distinguish allosteric inhibition from pore block .

- Meta-Analysis of Published Data : Use PRISMA guidelines to systematically evaluate experimental parameters (e.g., expression systems, toxin concentrations) across studies .

Basic: What spectroscopic techniques characterize this compound’s secondary structure?

Methodological Answer:

- Circular Dichroism (CD) : Analyze spectra between 190–260 nm to estimate α-helix and β-sheet content in aqueous vs. membrane-mimetic environments .

- FT-IR Spectroscopy : Resolve amide I (1600–1700 cm) and amide II (1480–1575 cm) bands to confirm disulfide-stabilized folds .

- 2D H-N HSQC NMR : Assign backbone resonances and monitor chemical shift perturbations upon receptor binding .

Advanced: How can researchers integrate omics data to explore this compound’s therapeutic potential?

Methodological Answer:

- Transcriptomic Profiling : Use RNA-seq to identify nAChR subtype expression patterns in disease models (e.g., neuropathic pain) and prioritize targets .

- Pharmacophore-Based Virtual Screening : Match this compound’s pharmacophore to drug databases for repurposing candidates .

- Toxico-Proteomics : Apply SILAC labeling to quantify receptor downregulation in toxin-treated neuronal cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.